Unparalleled Aqueous Solubility and Processability Among C4-C6 Dicarboxylic Acids
Glutaric acid exhibits aqueous solubility that is not incrementally, but exponentially higher than its closest linear analogs. As reported in a comprehensive review of MCDA characteristics, the water solubility of glutaric acid is 63.41 g/100g, compared to only 4.72 g/100g for succinic acid (C4) and 2.05 g/100g for adipic acid (C6) [1]. This represents a 13.4-fold increase over succinic acid and a 30.9-fold increase over adipic acid. The chain-length-dependent solubility pattern is non-linear, with glutaric acid (C5) being the clear maximum in the C4-C6 range. This extreme solubility enables aqueous-based reactions and downstream processing that are simply not feasible with other common diacids without the use of co-solvents.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | 63.41 g/100g water (GLA, C5) |
| Comparator Or Baseline | Succinic acid (C4): 4.72 g/100g; Adipic acid (C6): 2.05 g/100g |
| Quantified Difference | 13.4-fold higher vs. succinic acid; 30.9-fold higher vs. adipic acid |
| Conditions | Water solubility data collected from multiple sources and summarized in RSC Adv. 2024 review; temperature likely at or near 20°C. |
Why This Matters
This extreme solubility differential enables aqueous-phase synthetic routes and purification strategies that are impossible with succinic or adipic acid, directly impacting process cost and 'green chemistry' credentials.
- [1] RSC Adv. 2024, 14, 17008-17021. Table 1: Characteristics for succinic (SUA), glutaric (GLA), adipic (ADA), pimelic (PA), suberic (SUBA), azelaic (AZA), and sebacic acids (SA). View Source
